![molecular formula C20H19F3N2O4S B2492882 N-[2-Hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide CAS No. 1788830-83-0](/img/structure/B2492882.png)
N-[2-Hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest belongs to a class of chemicals known for their complex synthesis processes, intricate molecular structures, and diverse chemical properties. Such compounds often find applications in various fields of chemistry and pharmacology, particularly as intermediates in the synthesis of more complex molecules.
Synthesis Analysis
Synthesis of similar trifluoromethylated and sulfonamide-containing compounds involves multiple steps, including the use of para-methyl-acetophenone and ethyl trifluoroacetate as starting materials. The reaction conditions, such as the amount of base, solvent, temperature, and time, significantly affect the yield (Zhang Peng-yun, 2013).
Molecular Structure Analysis
Structural characterization techniques such as FT-IR, 1HNMR, and X-ray diffraction play a crucial role in determining the molecular structure of synthesized compounds. These techniques confirm the formation of the targeted molecular framework and help in understanding the spatial arrangement of atoms (Sarojini et al., 2012).
Chemical Reactions and Properties
Sulfonamide compounds exhibit varied chemical reactivity, including the ability to undergo 1,3-dipolar cycloaddition, which forms complex structures with high regio- and stereo-selectivity. Such reactions are fundamental for creating compounds with specific pharmacological properties (Hiroyasu Tsuge et al., 1995).
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Modification
Research into the synthesis and modification of compounds with sulfonamide groups, such as the one mentioned, often explores novel pathways to introduce functional groups that can significantly affect the physical, chemical, and biological properties of these molecules. For instance, the study by Nadano et al. (2006) discusses the divergent chemical synthesis of prolines bearing fluorinated one-carbon units, showcasing methodologies that could potentially be applied to compounds like the one for creating optically active prolines with a trifluoromethyl group (Nadano et al., 2006).
Advanced Materials and Environmental Applications
Compounds with sulfonamide groups have been utilized in the development of advanced materials, such as in the creation of novel sulfonated nanofiltration membranes for water treatment. A study by Liu et al. (2012) illustrates the synthesis of sulfonated aromatic diamine monomers used to prepare thin-film composite nanofiltration membranes, which could imply potential environmental applications for similar compounds (Liu et al., 2012).
Biological and Pharmaceutical Research
Sulfonamide compounds are extensively studied for their biological and pharmaceutical properties. For example, the work by Azab et al. (2013) focuses on synthesizing new heterocyclic compounds containing a sulfonamido moiety with potential antibacterial activities (Azab et al., 2013). Similarly, Devi and Awasthi (2020) explored sulfonamide phenylalanine analogues for their antibacterial, antifungal, anticancer properties, and their ability to inhibit the p53 tumor suppressor-DNA complex, indicating a broad scope of biomedical research applications for such compounds (Devi & Awasthi, 2020).
Environmental Impact Studies
Studies have also been conducted on the environmental impact of sulfonamide compounds, particularly those with perfluoroalkyl groups. Shoeib et al. (2004) investigated the indoor and outdoor air concentrations and phase partitioning of perfluoroalkyl sulfonamides, which are considered emerging persistent organic pollutants. This type of research is critical for understanding the environmental fate and transport of such compounds (Shoeib et al., 2004).
Eigenschaften
IUPAC Name |
N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N2O4S/c21-20(22,23)15-4-1-12(2-5-15)17(26)11-24-30(28,29)16-9-13-3-6-18(27)25-8-7-14(10-16)19(13)25/h1-2,4-5,9-10,17,24,26H,3,6-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODBOBIMOEVRKPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)NCC(C4=CC=C(C=C4)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-(trifluoromethyl)benzamide](/img/structure/B2492801.png)
![9-(2,3,4-trimethoxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one](/img/no-structure.png)
![N-(Cyanomethyl)-4-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2492806.png)
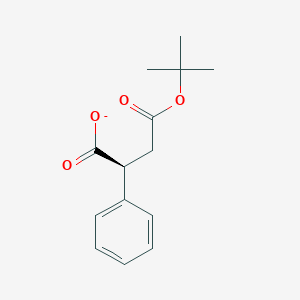
![N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2492808.png)
![4-{[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)amino]methyl}pyridine](/img/structure/B2492809.png)
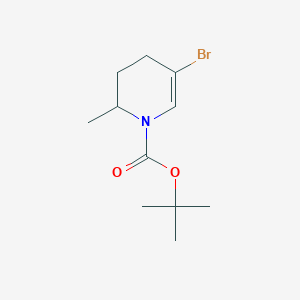
![N-[2-[Benzyl(methyl)amino]phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2492812.png)
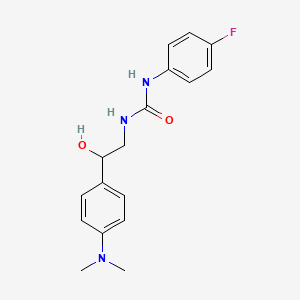
![1-(2-hydroxyethyl)-6-((4-(trifluoromethyl)benzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2492815.png)
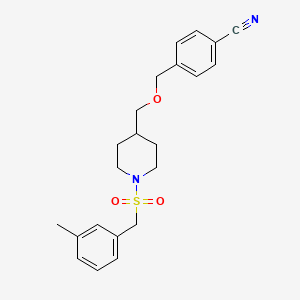
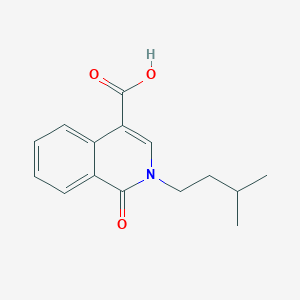
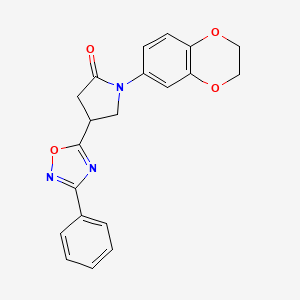
![N-(2,4-dimethoxyphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2492821.png)